molecular formula C7H16ClNO2 B562963 Acetylcholine-d9 Chloride CAS No. 344298-95-9

Acetylcholine-d9 Chloride

Cat. No.: B562963
CAS No.: 344298-95-9
M. Wt: 190.715
InChI Key: JUGOREOARAHOCO-WWMMTMLWSA-M
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Description

Acetylcholine-d9 Chloride is a deuterium-labeled analog of Acetylcholine Chloride, a neurotransmitter that plays a crucial role in the cholinergic system. This compound is used primarily in scientific research to study the metabolic pathways and biological functions of acetylcholine. The deuterium labeling allows for precise tracking and quantification in various biochemical assays .

Mechanism of Action

Target of Action

The primary targets of Acetylcholine-d9 Chloride are the Muscarinic Acetylcholine Receptors (M1, M2, M3, M4) and the Neuronal Acetylcholine Receptor Subunit Alpha-7 . These receptors are crucial for transmitting signals in the nervous system and play a significant role in various physiological responses .

Mode of Action

this compound interacts with its targets by binding to these receptors, which can either stimulate or block responses for desired physiological effects . For instance, it modulates the activity of dopaminergic neurons through the stimulation of nicotinic acetylcholine receptors .

Biochemical Pathways

this compound affects several biochemical pathways. It is synthesized from acetyl coenzyme A and choline via the enzyme choline acetyltransferase . This neurotransmitter is involved in modulating cholinergic neurotransmission and is associated with a variety of neurological disorders . It also plays a role in cardiac cell survival, angiogenesis, and glucose metabolism .

Result of Action

The action of this compound leads to various molecular and cellular effects. It has been shown to promote cytoskeleton organization, cellular proliferation, differentiation, and apoptosis . Moreover, it has been found to inhibit p53 mutant peptide aggregation in vitro .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dioxins, a type of environmental toxic substance, can affect Acetylcholine activity . Furthermore, chloride ions, which are part of this compound, play essential roles in bodily and cellular functions .

Biochemical Analysis

Biochemical Properties

Acetylcholine-d9 Chloride interacts with various enzymes and proteins, particularly the nicotinic acetylcholine receptors (nAChRs) . It modulates the activity of dopaminergic neurons through the stimulation of these receptors . This interaction is crucial for the regulation of various biochemical reactions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of dopaminergic neurons . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the nicotinic acetylcholine receptors . It also influences changes in gene expression . The exact nature of these interactions and changes is complex and involves multiple biochemical pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that it plays a significant role in cognitive function, impacting working memory, attention, episodic memory, and spatial memory function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from choline and acetic acid through the process of esterification . The enzymes choline acetyltransferase and acetyl-cholinesterase play crucial roles in this process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcholine-d9 Chloride is synthesized through a chemical process where deuterium atoms replace the hydrogen atoms in Acetylcholine Chloride. One common method involves reacting deuterated choline with acetyl chloride under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Acetylcholine-d9 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated acetyl derivatives, while substitution reactions can produce a range of deuterium-labeled analogs .

Scientific Research Applications

Acetylcholine-d9 Chloride is extensively used in scientific research, including:

    Chemistry: As a tracer in metabolic studies to understand the pathways and interactions of acetylcholine.

    Biology: To study the role of acetylcholine in neurotransmission and its effects on various biological systems.

    Medicine: In research related to neurodegenerative diseases like Alzheimer’s and Parkinson’s, where acetylcholine pathways are disrupted.

    Industry: Used in the development of new pharmaceuticals and in the study of drug metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and detailed pathway analysis are required .

Properties

IUPAC Name

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOREOARAHOCO-WWMMTMLWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661772
Record name 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344298-95-9
Record name 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 344298-95-9
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